

Commercial Suppliers and Research Applications of 4-(Trifluoromethyl)nicotinamide: A Technical Guide

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)nicotinamide

Cat. No.: B149125

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-(Trifluoromethyl)nicotinamide** (TFNA-AM), a key metabolite of the insecticide flonicamid, for research applications. It covers commercial sourcing, key chemical properties, and detailed experimental protocols for its use in studying insect neurophysiology and behavior.

Commercial Availability and Properties

4-(Trifluoromethyl)nicotinamide (CAS No. 158062-71-6) is available from several commercial suppliers catering to the research community. The compound is typically supplied as an off-white solid with a molecular weight of approximately 190.12 g/mol. Purity levels are generally high, often exceeding 95-98%. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Form
CymitQuimica	158062-71-6	C ₇ H ₅ F ₃ N ₂ O	190.12	N/A	Off-White
Simson Pharma Limited	158062-71-6	C ₇ H ₅ F ₃ N ₂ O	190.12	N/A	N/A
Santa Cruz Biotechnology	158062-71-6	C ₇ H ₅ F ₃ N ₂ O	190.12	≥98%	N/A
Apollo Scientific	158062-71-6	C ₇ H ₅ F ₃ N ₂ O	190.12	95%	N/A
Oakwood Chemical	158062-71-6	C ₇ H ₅ F ₃ N ₂ O	190.13	98%	N/A

N/A: Data not readily available from the public domain of the supplier.

Mechanism of Action: Chordotonal Organ Modulation

4-(Trifluoromethyl)nicotinamide is the biologically active metabolite of the insecticide flonicamid.[1] It functions as a potent modulator of insect chordotonal organs, which are mechanosensory organs crucial for hearing, balance, and proprioception.[1] TFNA-AM's mode of action is distinct from many other insecticides. While it produces symptoms similar to those of TRPV (Transient Receptor Potential Vanilloid) channel modulators, it does not act directly on these channels.[1] Instead, it is understood to act upstream in a signaling pathway that ultimately leads to the activation of TRPV channels, specifically the Nan-lav heteromeric channels in insects.[1][2] This activation disrupts the normal function of chordotonal organs, leading to impaired coordination, cessation of feeding, and eventual starvation in susceptible insects.[3]



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Figure 1. Proposed signaling pathway for **4-(Trifluoromethyl)nicotinamide** (TFNA-AM) in insect chordotonal neurons.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing **4-(Trifluoromethyl)nicotinamide** to investigate its effects on insects.

Aphid Feeding Bioassay

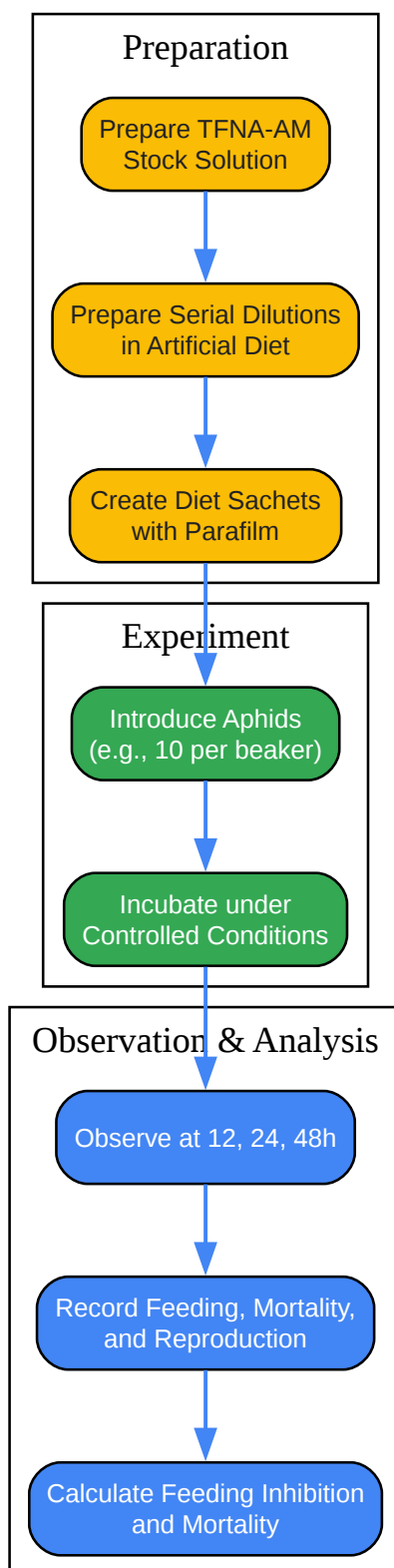
This protocol is designed to assess the anti-feeding effects of TFNA-AM on aphids using an artificial diet system.

Materials:

- **4-(Trifluoromethyl)nicotinamide** (TFNA-AM)
- Complete artificial diet for aphids
- Sterilized 25 ml glass beakers
- Parafilm M
- Aphids (e.g., *Myzus persicae*) of mixed developmental stages
- Fine paintbrush
- Incubator set to appropriate conditions for the aphid species

Procedure:

- Preparation of TFNA-AM Stock Solution: Prepare a stock solution of TFNA-AM in a suitable solvent (e.g., DMSO or acetone) at a high concentration (e.g., 1 M).
- Preparation of Artificial Diet Sachets:
 - Prepare a series of dilutions of the TFNA-AM stock solution into the complete aphid synthetic diet to achieve the desired final concentrations (e.g., 0.001 M, 0.01 M, 0.1 M, 1 M).^[4] A control diet containing the same concentration of the solvent should also be prepared.
 - Create a diet sachet by pipetting 75 μ L of the prepared diet onto a piece of Parafilm M. Place a second piece of Parafilm M over the diet and gently press to create a sealed pouch.
 - Stretch the Parafilm sachet over the mouth of a sterilized 25 ml glass beaker.
- Aphid Introduction:
 - Using a fine paintbrush, carefully transfer a known number of aphids (e.g., 10) of mixed developmental stages into each beaker.^[4]
- Incubation and Observation:
 - Place the beakers in an incubator under controlled conditions.
 - Observe the aphids at regular intervals (e.g., 12, 24, and 48 hours).^[4]
 - Record the number of feeding aphids, non-feeding (walking) aphids, and any mortality. Note the presence of any nymphs produced.
- Data Analysis:
 - Calculate the percentage of feeding inhibition and mortality for each concentration compared to the control.
 - Statistical analysis (e.g., ANOVA) can be used to determine significant differences between treatments.



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Figure 2. Workflow for the aphid feeding bioassay with TFNA-AM.

Drosophila melanogaster Negative Gravitaxis Assay

This protocol assesses the effect of TFNA-AM on the motor coordination and mechanosensation of fruit flies by measuring their negative gravitaxis response.

Materials:

- **4-(Trifluoromethyl)nicotinamide (TFNA-AM)**
- *Drosophila melanogaster* (wild-type or specific genotypes)
- Standard fly food
- Negative gravitaxis assay apparatus (e.g., a set of vertically aligned vials or a countercurrent apparatus)
- Vortex mixer or a soft pad for tapping

Procedure:

- **Fly Rearing and Treatment:**
 - Rear flies on standard food containing the desired concentration of TFNA-AM. Alternatively, adult flies can be starved for a period and then fed a sucrose solution containing TFNA-AM. A control group should be reared on food containing the vehicle solvent.
- **Assay Preparation:**
 - Transfer a set number of flies (e.g., 10-20) into the testing vials of the gravitaxis apparatus.
 - Allow the flies to acclimate for a few minutes.
- **Inducing Negative Gravitaxis:**
 - Gently tap the vials on a soft surface or use a vortex mixer at a low setting to bring all the flies to the bottom of the vials.
- **Recording and Scoring:**

- Start a timer immediately after tapping.
- Record the number of flies that climb past a certain height (e.g., 8 cm) within a specific time frame (e.g., 10-15 seconds).
- Repeat the trial multiple times (e.g., 3-5 times) with a rest period in between each trial.
- Data Analysis:
 - Calculate a performance index for each group, which could be the average percentage of flies that successfully climb in each trial.
 - Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the performance of the TFNA-AM treated group with the control group.

In Vivo Calcium Imaging of Insect Neurons

This protocol describes a method for imaging calcium dynamics in insect chordotonal neurons in response to TFNA-AM application, using a genetically encoded calcium indicator like GCaMP.

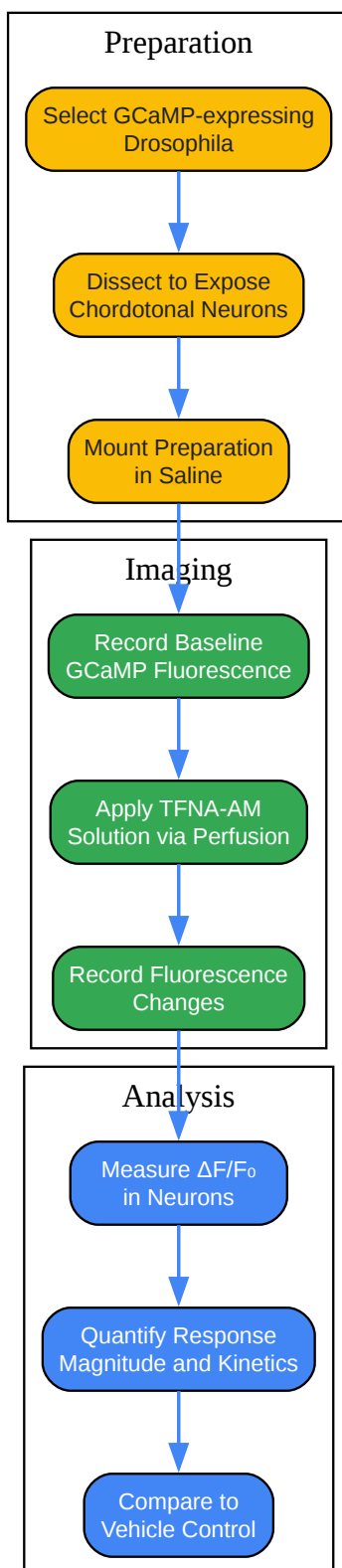
Materials:

- **4-(Trifluoromethyl)nicotinamide (TFNA-AM)**
- *Drosophila melanogaster* expressing GCaMP in chordotonal neurons (e.g., driven by a specific GAL4 line)
- Dissection tools (fine forceps, scissors)
- Saline solution for insects
- Microscope with fluorescence imaging capabilities (e.g., confocal or two-photon)
- Perfusion system for drug application

Procedure:

- Fly Preparation and Dissection:

- Anesthetize an adult fly expressing GCaMP in the neurons of interest.
- Dissect the fly to expose the desired neural tissue (e.g., the antennal Johnston's organ) in a dish containing insect saline.^[5] The preparation should be carefully mounted to minimize movement.
- Imaging Setup:
 - Place the dissected preparation under the microscope objective.
 - Establish a stable baseline of GCaMP fluorescence in the chordotonal neurons.
- TFNA-AM Application:
 - Prepare a solution of TFNA-AM in insect saline at the desired concentration.
 - Using a perfusion system, apply the TFNA-AM solution to the exposed neurons.
- Image Acquisition:
 - Record the changes in GCaMP fluorescence in the neurons before, during, and after the application of TFNA-AM.^[1] Acquire images at a suitable frame rate to capture the dynamics of the calcium response.
- Data Analysis:
 - Measure the change in fluorescence intensity ($\Delta F/F_0$) in regions of interest corresponding to the neuronal cell bodies.
 - Quantify the magnitude and kinetics of the calcium response to TFNA-AM.
 - Compare the responses to a vehicle control.



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Figure 3. Workflow for in vivo calcium imaging of insect neurons with TFNA-AM.

Conclusion

4-(Trifluoromethyl)nicotinamide is a valuable research tool for investigating insect neurophysiology, particularly the function of chordotonal organs and the downstream effects on behavior. This guide provides a starting point for researchers interested in utilizing this compound, from sourcing to experimental application. The provided protocols can be adapted and optimized for specific research questions and insect species. As a key modulator of a novel insecticidal target, further research into the precise molecular interactions of TFNA-AM will continue to be an important area of study.

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